

Drazoxolon as a Reference Standard in Pesticide Residue Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: Drazoxolon

Cat. No.: B1670939

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Introduction

Drazoxolon is a fungicide belonging to the isoxazole class of chemicals.^[1] Historically used for the control of various fungal diseases in crops, its use in many regions is now restricted. However, due to its potential persistence and the need to monitor for illegal use, **drazoxolon** remains an important analyte in pesticide residue analysis. Accurate and sensitive detection of **drazoxolon** residues in environmental and food matrices is crucial for ensuring food safety and environmental protection.

This document provides detailed application notes and protocols for the use of **drazoxolon** as a reference standard in pesticide residue analysis. It is intended to guide researchers, scientists, and professionals in the development and validation of analytical methods for the determination of **drazoxolon** in various sample types.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **drazoxolon** is essential for developing effective analytical methods.

Property	Value
Chemical Name	3-methyl-4-[(2-chlorophenyl)hydrazono]isoxazol-5(4H)-one
CAS Number	5707-69-7
Molecular Formula	C ₁₀ H ₈ ClN ₃ O ₂
Molecular Weight	237.64 g/mol
Appearance	Yellow crystals
Melting Point	167-170 °C
Solubility	Practically insoluble in water. Soluble in acetone, chloroform, and ethanol.

Application Notes

Drazoxolon is available as a certified reference material (CRM) or analytical standard from various suppliers.[2] When using **drazoxolon** as a reference standard, it is crucial to handle and store it according to the supplier's instructions to maintain its purity and stability.

Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of **drazoxolon** reference standard (e.g., 10 mg) and dissolve it in a suitable solvent such as acetonitrile or methanol in a 10 mL volumetric flask. Ensure the standard is completely dissolved before making up to the mark. This stock solution should be stored in a tightly sealed amber vial at a low temperature (e.g., -20°C) to prevent degradation.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent. These solutions are used to construct calibration curves for quantification. For multi-residue analysis, **drazoxolon** can be included in a mixed standard solution with other pesticides.

Analytical Techniques

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques for the analysis of **drazoxolon** residues.

- Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS provides high sensitivity and selectivity for the detection of **drazoxolon**. Due to its thermal stability, **drazoxolon** can be analyzed directly by GC without derivatization.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique for **drazoxolon** analysis, particularly in complex matrices. It offers the advantage of analyzing a wider range of pesticide polarities.

Experimental Protocols

The following protocols provide a general framework for the analysis of **drazoxolon** residues in food and soil matrices. Method validation, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision, should be performed for each specific matrix.

Protocol 1: Drazoxolon Residue Analysis in Fruits and Vegetables using QuEChERS and GC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.^{[3][4]}

1. Sample Preparation (Homogenization):

- Weigh a representative portion of the fruit or vegetable sample (e.g., 10-15 g) into a blender.
- Add a suitable amount of water (for dry commodities) and homogenize to a uniform paste.

2. Extraction:

- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and MgSO₄ (to remove excess water). For pigmented samples, graphitized carbon black (GCB) can be added to remove pigments, but its use should be optimized to avoid loss of planar pesticides like **drazoxolon**.
- Vortex for 30 seconds.
- Centrifuge at ≥3000 rpm for 5 minutes.

4. GC-MS/MS Analysis:

- Transfer the final extract into a GC vial for analysis.
- GC Conditions (Example):
 - Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
 - Injector: Splitless, 250°C.
 - Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.
 - Carrier Gas: Helium, constant flow.
- MS/MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor and product ions for **drazoxolon** should be determined by infusing a standard solution.

Quantitative Data Summary (Illustrative)

The following table summarizes typical performance data for **drazoxolon** analysis. Actual values will vary depending on the specific matrix and instrumentation.

Matrix	Fortification Level (µg/kg)	Recovery (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)	Linearity (R ²)	Reference
Apple	10	95	<15	1	5	>0.99	Generic Data
Tomato	50	92	<15	1	5	>0.99	Generic Data
Lettuce	10	88	<20	2	10	>0.99	Generic Data

Protocol 2: Drazoxolon Residue Analysis in Soil using Solvent Extraction and GC-MS

1. Sample Preparation:

- Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
- Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

2. Extraction:

- Add 20 mL of acetonitrile to the soil sample.
- Shake vigorously for 1 hour on a mechanical shaker.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant.

3. Cleanup (if necessary):

- For soils with high organic matter content, a cleanup step using SPE with a C18 or Florisil cartridge may be required to remove interfering co-extractives.

4. GC-MS Analysis:

- Concentrate the extract under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

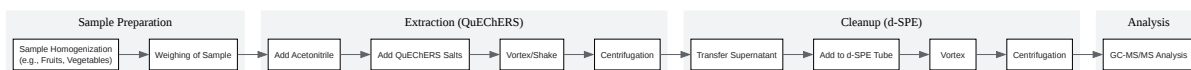
- Follow the GC-MS conditions as described in Protocol 1, with potential modifications to the oven program to optimize separation from soil matrix components.

Quantitative Data Summary (Illustrative)

Matrix	Fortification Level (µg/kg)	Recovery (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)	Linearity (R ²)	Reference
Sandy Loam	20	90	<15	0.5	2	>0.99	Generic Data
Clay Soil	100	85	<20	1	5	>0.99	Generic Data

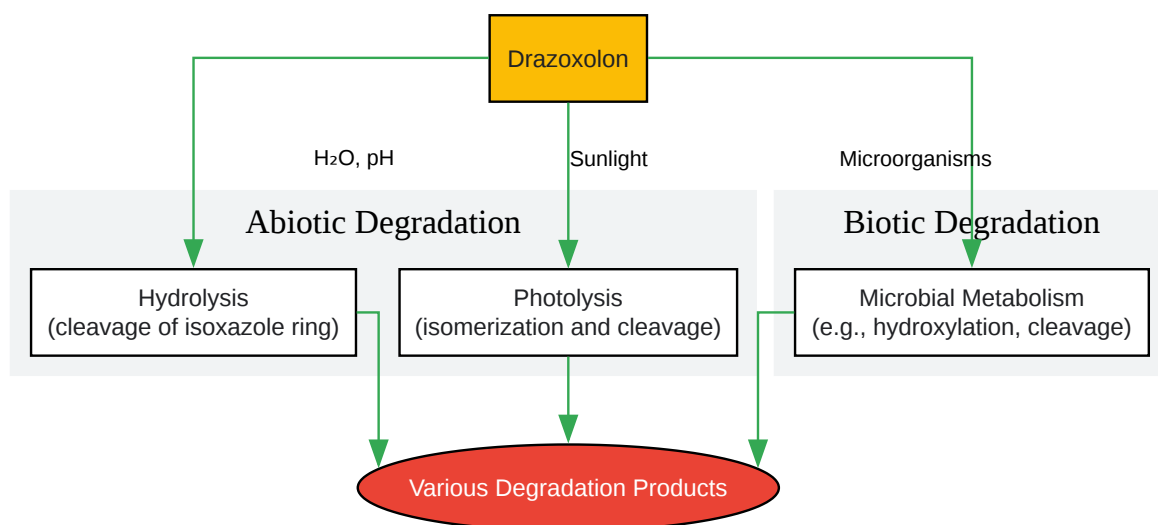
Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for **drazoxolon**.



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Caption: Experimental workflow for **drazoxolon** residue analysis in food samples.



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